5-Bromo-N-cyclopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
Description
5-Bromo-N-cyclopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a substituted 3,4-dihydroisoquinoline derivative characterized by a bromine atom at the 5-position and a cyclopropyl carboxamide group at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which may influence electronic, steric, and binding properties. Key spectral data (e.g., LC-MS and NMR) for related brominated isoquinoline derivatives highlight the importance of bromine in modulating reactivity and stability .
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-12-3-1-2-9-8-16(7-6-11(9)12)13(17)15-10-4-5-10/h1-3,10H,4-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXJGMHIBLSDTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCC3=C(C2)C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-N-cyclopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₄H₁₈BrN₃O
- Molecular Weight : 312.20 g/mol
- CAS Number : 215184-78-4
The biological activity of 5-Bromo-N-cyclopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is attributed to its interaction with various biological targets. The compound has been shown to exhibit inhibition against specific enzymes and receptors, which can lead to anti-cancer effects and modulation of cellular pathways.
Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor of leucine aminopeptidase (LAP). In silico screening revealed that compounds with a 3,4-dihydroisoquinoline scaffold could effectively inhibit LAP, suggesting that 5-Bromo-N-cyclopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide may share similar inhibitory properties .
Antiproliferative Effects
The compound has demonstrated significant antiproliferative activity against various human cancer cell lines. Notable findings include:
- Human promyelocytic leukemia cell line (HL-60)
- Breast cancer cell line (MCF-7)
- Burkitt’s lymphoma cell line (Raji)
- Colon cancer cell line (LoVo)
These studies indicate that the compound may induce cell cycle arrest and apoptosis in cancer cells, supporting its potential use in cancer therapy .
Case Studies
-
Study on Anticancer Activity :
A study investigated the effects of 5-Bromo-N-cyclopropyl-3,4-dihydroisoquinoline derivatives on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC₅₀ values ranging from 10 µM to 20 µM across different cell types. The compound also exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index . -
Mechanistic Insights :
Molecular docking studies revealed that the compound interacts with key amino acid residues in LAP, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. This interaction is crucial for understanding how the compound exerts its inhibitory effects on LAP and potentially other targets .
Data Tables
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 16.5 | Induction of apoptosis |
| MCF-7 | 12.0 | Cell cycle arrest (G1/S transition) |
| Raji | 18.0 | Inhibition of proliferation |
| LoVo | 15.0 | Apoptosis and necrosis |
Pharmacokinetic Properties
Pharmacokinetic studies suggest that 5-Bromo-N-cyclopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide has favorable absorption and distribution characteristics. Its lipophilicity allows for effective penetration into cellular membranes, enhancing its bioavailability .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The bromine atom in the target compound likely increases electrophilicity at the 5-position compared to methoxy (OMe) or methyl groups in analogs like 6d or 6f. This could enhance cross-coupling reactivity (e.g., Suzuki-Miyaura) for further functionalization .
Synthetic Flexibility: Analogs such as 6g (acetyl group) and 6h (benzoyl group) demonstrate the versatility of dihydroisoquinoline scaffolds for post-synthetic modifications, whereas the bromine in the target compound offers a handle for halogen-specific reactions .
Comparison with Dihydropyrimidinone Derivatives
The table below contrasts synthetic approaches:
Key Observations:
- Catalyst Systems : The target compound’s synthesis relies on transition-metal catalysis (e.g., palladium in Suzuki couplings), whereas DHPMs employ Brønsted acids (e.g., sulfamic acid) or reusable catalysts (e.g., Mg(ClO4)2) under milder conditions .
- Functional Group Compatibility: DHPM syntheses prioritize carbonyl and urea/thiourea components, whereas the dihydroisoquinoline scaffold emphasizes halogenation and carboxamide stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
